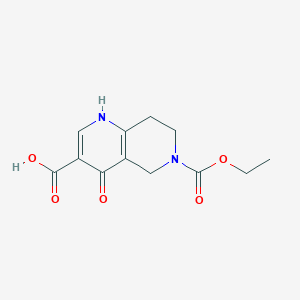
Spiro(5H-dibenzo(a,d)cycloheptene-5,4'-imidazolidine)-2',5'-dione, 10,11-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- is a complex organic compound characterized by its spiro structure, which involves a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spiro structure through cyclization of appropriate precursors.
Condensation Reactions: Use of condensation reactions to form the imidazolidine ring.
Oxidation and Reduction Steps: Specific oxidation or reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Purification Techniques: Implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Receptors: Interaction with biological receptors to modulate their activity.
Enzyme Inhibition or Activation: Affecting the activity of enzymes involved in metabolic pathways.
Signal Transduction Pathways: Modulating signal transduction pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- may include other spiro compounds with related structures, such as:
Spirooxindoles: Known for their biological activity.
Spirocyclic Lactams: Used in medicinal chemistry.
Spiroketals: Found in natural products and synthetic compounds.
Uniqueness
The uniqueness of Spiro(5H-dibenzo(a,d)cycloheptene-5,4’-imidazolidine)-2’,5’-dione, 10,11-dihydro- lies in its specific spiro structure and the functional groups present, which may confer unique chemical and biological properties compared to other spiro compounds.
Propiedades
Número CAS |
64036-58-4 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
spiro[imidazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |
InChI |
InChI=1S/C17H14N2O2/c20-15-17(19-16(21)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H2,18,19,20,21) |
Clave InChI |
BPBYGUGIURNKEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Methylpyridin-2-yl)phenyl]methanol](/img/structure/B13969050.png)
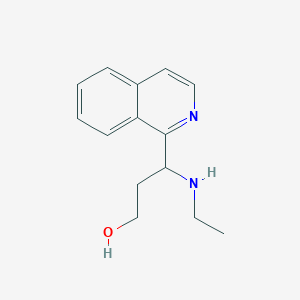
![(5Z)-2,6-dihydroxy-5-{1-[(2-hydroxyethyl)amino]ethylidene}pyrimidin-4(5H)-one](/img/structure/B13969071.png)
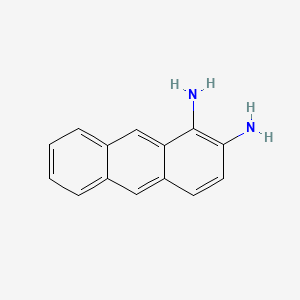

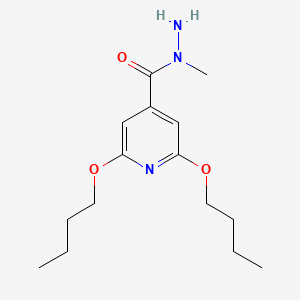
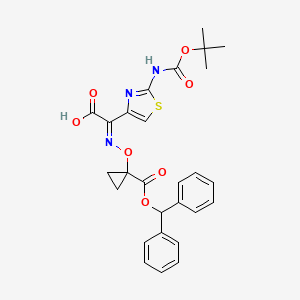
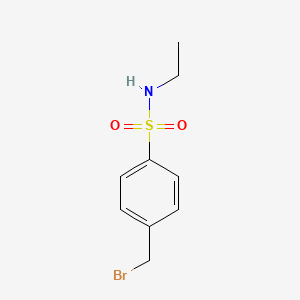
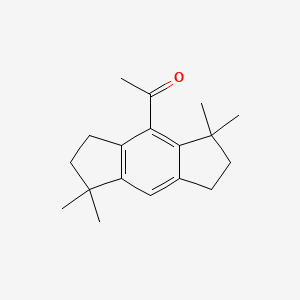
![3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]pyrrolidine](/img/structure/B13969113.png)

![3-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13969138.png)

